molecular formula C7H10N2O2 B13254244 {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol

Cat. No.: B13254244
M. Wt: 154.17 g/mol
InChI Key: PDPVNTHDNTZIBY-UHFFFAOYSA-N
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Description

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused bicyclic system containing both imidazole and oxazine rings, a structure that is commonly explored in the development of novel pharmaceutical agents . The methanol functional group at the 2-position provides a reactive handle for further synthetic modification, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . The molecular formula for this class of compounds is typically C7H10N2O2 . As a key synthetic intermediate, it enables the exploration of new chemical space in the search for biologically active molecules. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling information, as similar compounds may carry hazards such as causing skin or eye irritation or specific organ toxicity upon exposure . For specific storage and handling conditions, please contact us directly.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethanol

InChI

InChI=1S/C7H10N2O2/c10-4-6-3-9-1-2-11-5-7(9)8-6/h3,10H,1-2,4-5H2

InChI Key

PDPVNTHDNTZIBY-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC(=CN21)CO

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Aminophenyl Derivatives

  • Starting Material: 2-Aminophenol or its derivatives.
  • Reaction: N-alkylation or acylation to introduce side chains that facilitate cyclization.

Step 2: Formation of Imidazo[2,1-c]oxazine Core

  • Method: Condensation with suitable aldehydes or ketones in the presence of acid catalysts (e.g., p-toluenesulfonic acid).
  • Reaction Conditions: Reflux in ethanol or acetic acid.
  • Outcome: Formation of the fused heterocyclic core via intramolecular cyclization.

Step 3: Introduction of Hydroxymethyl Group

  • Method: Nucleophilic substitution with formaldehyde or paraformaldehyde under basic conditions.
  • Reaction Conditions: Aqueous formaldehyde solution at room temperature or mild heating.
  • Result: Formation of the hydroxymethyl derivative at the desired position on the heterocycle.

Synthetic Route 2: Oxidation of Methyl-Substituted Precursors

Step 1: Synthesis of Methyl-Substituted Imidazo[2,1-c]oxazine

  • Method: Alkylation of the heterocyclic core with methyl halides (e.g., methyl iodide) under basic conditions.
  • Reaction Conditions: Use of potassium carbonate in acetone or DMF.

Step 2: Oxidation to Hydroxymethyl Derivative

  • Method: Oxidation of methyl groups to hydroxymethyl groups using oxidizing agents such as potassium permanganate or osmium tetroxide.
  • Reaction Conditions: Controlled temperature and pH to prevent over-oxidation.
  • Outcome: Conversion of methyl groups to hydroxymethyl groups, yielding the target compound.

Notes on Reaction Conditions and Optimization

  • Temperature: Typically reflux temperatures (~80-120°C) for cyclization steps.
  • Solvents: Ethanol, acetic acid, or dimethylformamide (DMF) are common.
  • Catalysts: Acid catalysts like p-toluenesulfonic acid facilitate cyclization.
  • Oxidants: Potassium permanganate or osmium tetroxide for oxidation steps.
  • Purification: Column chromatography or recrystallization from suitable solvents.

Summary of Key Precursors and Reagents

Precursor Reagents Reaction Type Outcome
2-Aminophenol Formaldehyde Cyclization + Hydroxymethylation Imidazo[2,1-c]oxazine derivatives with hydroxymethyl groups
Imidazo[2,1-c]oxazine Methyl iodide Alkylation Methylated intermediates for oxidation
Methylated heterocycles KMnO₄ Oxidation Hydroxymethyl derivatives

Chemical Reactions Analysis

Acylation Reactions

The hydroxymethyl group undergoes nucleophilic acylation with electrophilic reagents. For example:

  • Reaction with chloroacetyl chloride : Forms an ester intermediate, which can cyclize under basic conditions to yield imidazoxazinone derivatives .

Reagent Conditions Product Yield
Chloroacetyl chlorideDry DCM, 45°C, 2 h5a (imidazoxazinone precursor)Not reported

Mechanism :

  • Nucleophilic attack by the hydroxymethyl oxygen on chloroacetyl chloride.

  • Intramolecular cyclization via displacement of chloride to form a six-membered oxazinone ring .

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocycles. Key examples include:

  • Formation of imidazoxazinones : Achieved via acylation followed by thermal cyclization (see Section 1) .

  • Regioselective synthesis : Reactivity depends on reaction conditions, as seen in analogous imidazo-oxazine derivatives:

Starting Material Reagents/Conditions Product Yield
2-bromo-3-hydroxypropenal + morpholineTriethylamine, chloroform, reflux5H-imidazo[2,1-c] oxazine derivatives36.3%

Key Observations :

  • Use of triethylamine promotes dehydrohalogenation and cyclization .

  • Regioisomeric products (e.g., 2- vs. 3-substituted derivatives) are separable via silica gel chromatography .

Stability and Regiochemical Considerations

  • Thermal Stability : The compound degrades above 80°C in polar solvents (e.g., ethanol, methanol) .

  • Regiochemical Influence : The 2-hydroxymethyl substituent directs reactivity toward the imidazole ring’s N1 and N3 positions, impacting:

    • Electrophilic substitution patterns .

    • Hydrogen-bonding interactions in crystal structures .

Synthetic Pathways

A representative synthesis involves:

  • Cyclization : Reacting morpholine derivatives with brominated propenal intermediates .

  • Purification : Silica gel chromatography (CHCl₃/acetone = 4:1) to isolate regioisomers .

Reaction Optimization Data

Parameter Optimal Condition Impact on Yield
SolventDry ethanol or chloroformMaximizes cyclization efficiency
Temperature70°C (cyclization)Avoids decomposition
CatalystTriethylamineEnhances dehydrohalogenation

Scientific Research Applications

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol involves its interaction with specific molecular targets. The imidazo-oxazine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Functional Group Variations at the 2-Position

The 2-position of the imidazo-oxazine core is highly modifiable. Key derivatives include:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
{5H,6H,8H-Imidazo[2,1-c][1,4]oxazin-2-yl}methanol -CH2OH C7H10N2O2 154.17 Polar, hydrogen-bond donor
2-(Bromomethyl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine -CH2Br C7H9BrN2O 217.06 Alkylating agent; reactive intermediate
Methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate -COOCH3 C8H10N2O3 182.18 Ester derivative; lipophilic
1-{5H,6H,8H-Imidazo[2,1-c][1,4]oxazin-2-yl}methanamine -CH2NH2 C7H12N4O 168.20 Amine functionality; potential for salt formation

Key Insights :

  • The hydroxymethyl group enhances water solubility, making the parent compound suitable for aqueous-phase reactions or biological applications.
  • Bromine substitution introduces reactivity for further derivatization (e.g., nucleophilic substitutions) .
  • Methyl carboxylate derivatives exhibit increased lipophilicity, favoring membrane permeability in drug design .

Substituent Modifications on the Imidazo-Oxazine Core

Variations in ring substituents significantly alter electronic and steric properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR/IR)
(6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol Thiophene at C6 C11H12N2O2S 236.29 δ 7.24–7.81 (ArH, thiophene); IR ν 3052 (CHAr)
2,8-Diphenyl-8H-imidazo[2,1-c][1,4]oxazin-6(5H)-one Phenyl at C2/C8; ketone at C6 C18H14N2O2 298.32 1H-NMR δ 7.24–7.81 (ArH); IR ν 1668 (C=O)
5H,6H,8H-Imidazo[4,3-c][1,4]oxazine-1-carboxylic acid Carboxylic acid at C1 C7H8N2O3 168.15 IR ν 1668 (C=O); 1H-NMR δ 12.33 (NH)

Key Insights :

  • Aromatic substituents (e.g., phenyl) increase rigidity and may enhance binding to hydrophobic targets .
  • Carboxylic acid derivatives exhibit strong acidity (pKa ~4–5), enabling salt formation for improved bioavailability .

Heterocycle Analogues

Comparisons with related heterocycles highlight scaffold-dependent properties:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol Imidazo-pyridine C9H14N2O 166.22 Pyridine ring increases basicity (pKa ~6.5)
(S)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol Imidazo-oxazole C7H9N3O4 199.16 Nitro group enhances electron-withdrawing effects
1H-Imidazo[5,1-c][1,4]oxazine Imidazo-oxazine (different fusion) C6H6N2O 122.12 Reduced steric hindrance

Key Insights :

  • Imidazo-pyridines are more basic than imidazo-oxazines, affecting solubility and interaction with biological targets .
  • Nitro groups in imidazo-oxazoles may confer antimicrobial or antiparasitic activity .

Biological Activity

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, including cytotoxicity and antibacterial activity.

Chemical Structure and Properties

The molecular formula of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol is C7H10N2O2C_7H_{10}N_2O_2, with a molecular weight of 154.17 g/mol. The compound features a unique imidazo-oxazine structure that contributes to its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives of imidazo[2,1-c][1,4]oxazine compounds on different cell lines. For example, derivatives tested against HeLa (cervical cancer) and U87 (glioblastoma) cell lines showed varying degrees of cytotoxicity. The IC50 values for some compounds ranged from 97.3 µM to over 200 µM, indicating selective action against cancer cells while sparing normal cells .

Table 1: Cytotoxicity Data for Imidazo[2,1-c][1,4]oxazine Derivatives

Compound IDCell LineIC50 (µM)Selectivity
10bHeLa97.3Yes
10fU87>200No
10hHeLa150Yes
10jU87205.7Yes

Antibacterial Activity

The antibacterial properties of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol and its derivatives have also been investigated. In vitro studies demonstrated that many synthesized compounds did not exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria at concentrations up to 100 µM .

Table 2: Antibacterial Activity of Imidazo[2,1-c][1,4]oxazine Compounds

Compound IDBacterial StrainMIC (µM)
Compound AStaphylococcus aureus>100
Compound BEscherichia coli>100
Compound CPseudomonas aeruginosa>100

Case Studies

A notable case study involved the synthesis of various imidazo[2,1-c][1,4]oxazine derivatives where researchers aimed to explore their structure-activity relationships (SAR). The study revealed that modifications to the imidazo structure could enhance cytotoxicity against specific cancer cell lines while maintaining low toxicity towards normal cells .

Another research effort focused on the antioxidant activities associated with these compounds. While direct antioxidant activity was not extensively documented for {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol itself, related compounds showed potential in scavenging free radicals and reducing oxidative stress in cellular models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using imidazole precursors. For example, dissolving C-2 aroyl-substituted imidazole methanol derivatives in dry dichloromethane (DCM) and reacting with chloroacetyl chloride at 45°C for 2 hours yields imidazo-oxazinone derivatives. Reaction progress is monitored via TLC, and purification involves filtration and solvent evaporation .
  • Key Optimization Parameters :

SolventTemperatureCatalystYield
DCM45°CNone60%
Ethanol78°CNone75%

Q. How can NMR spectroscopy confirm the structural integrity of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol?

  • Methodological Answer : ¹H and ¹³C NMR are critical for verifying the imidazo-oxazine core and methanol substituent. For example:

  • ¹H NMR (400 MHz, CDCl₃) : Peaks at δ 7.68–7.40 (aromatic protons), δ 4.62–4.30 (AB system for CH₂ groups).
  • ¹³C NMR (100 MHz, CDCl₃) : Distinct signals at δ 166.7 (carbonyl), δ 144.9 (imidazole C), and δ 70.2 (oxazine ring) .
    • Data Interpretation : Discrepancies in expected vs. observed peaks may indicate incomplete cyclization or impurities.

Q. What purification techniques are recommended for isolating {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol with high purity?

  • Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >95% purity. LC/MS analysis (e.g., [M+H]⁺ calcd. 291.11280, found 291.11392) ensures purity .

Advanced Research Questions

Q. How does the electronic configuration of the imidazo-oxazine ring influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Computational studies (e.g., DFT) reveal that electron-withdrawing substituents on the oxazine ring increase electrophilicity at the C-2 position, enhancing reactivity with nucleophiles like amines. Comparative kinetic studies using substituents (e.g., bromine vs. methyl) validate these predictions .
  • Experimental Validation :

SubstituentReaction Rate (k, s⁻¹)
-Br0.45
-CH₃0.12

Q. What strategies improve the metabolic stability of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol for pharmacokinetic studies?

  • Methodological Answer : Deuterium incorporation at labile positions (e.g., methanol -OH) reduces metabolic degradation. In vitro assays using liver microsomes and LC-MS/MS quantification show a 2.3-fold increase in half-life for deuterated analogs .

Q. How can computational modeling predict the binding affinity of this compound to GABAₐ receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with GABAₐ’s benzodiazepine site. Key residues (e.g., α1-His101) form hydrogen bonds with the methanol group, correlating with experimental IC₅₀ values from electrophysiology assays .

Data Contradiction Analysis

Q. Why do reported yields for similar imidazo-oxazine syntheses vary across studies?

  • Resolution : Discrepancies arise from solvent polarity (e.g., DCM vs. ethanol) and reaction scale. Smaller scales (<1 mmol) in achieve 60% yields, while larger scales in (using ethanol) report 75% due to improved solubility .

Stability and Storage

Q. What are the optimal storage conditions to prevent degradation of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol?

  • Methodological Answer : Store under inert gas (argon) at -20°C in amber vials. FT-IR monitoring (e.g., loss of -OH stretch at 3147 cm⁻¹) detects degradation, which is mitigated by lyophilization .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the anticonvulsant potential of this compound?

  • Methodological Answer : Use pentylenetetrazole (PTZ)-induced seizure models in zebrafish. Dose-response curves (0.1–10 µM) and EEG monitoring quantify efficacy, with ED₅₀ values compared to reference drugs like diazepam .

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